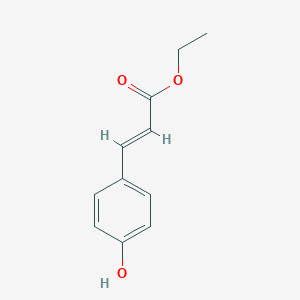

Ethyl coumarate

Beschreibung

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate has been reported in Apis with data available.

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQCEVXVQCPESC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501341775 | |

| Record name | p-Coumaric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2979-06-8, 7362-39-2 | |

| Record name | NSC408777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Coumaric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl Coumarate: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl coumarate, a naturally occurring ester of p-coumaric acid, has garnered significant scientific interest due to its diverse biological activities, including antifungal, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its quantitative occurrence. Furthermore, this document presents key experimental protocols and visual diagrams of the biosynthetic pathway and a standard isolation workflow to support further research and development efforts.

Natural Sources of this compound

This compound is distributed throughout the plant and fungal kingdoms, and has even been identified in insects. While it is found in various species, the most significant concentrations have been reported in the roots of industrial hemp (Cannabis sativa L.).

Plant Kingdom

Ethyl p-coumarate is a major phenolic component found in the roots of industrial hemp (Cannabis sativa L.)[1][2][3][4]. It has also been identified in camellia pollen[2][5]. More broadly, this compound and its derivatives are widely distributed throughout the plant kingdom, occurring in both aerial and subterranean tissues of monocots, dicots, and ferns[6]. The biosynthesis of methyl and ethyl esters of the related cinnamic acid has been observed in strawberries (Fragaria sp)[6].

Fungal Kingdom

The fungus Valsa mali, which is the causative agent of apple Valsa canker, produces ethyl p-coumarate as a phytotoxin[7].

Animal Kingdom

Ethyl p-coumarate has also been reported in honeybees (Apis)[8].

Quantitative Data on this compound Content

The concentration of this compound varies significantly depending on the source and the extraction method employed. The most comprehensive quantitative data currently available pertains to its occurrence in hemp roots.

| Natural Source | Plant Part | Extraction/Fractionation Method | This compound Content | Reference |

| Cannabis sativa L. (Hemp) | Dry Root | Total 70% Aqueous Ethanol (B145695) Extract | 6.47 mg/g of extract (216 mg/kg of dry root) | [2][3] |

| Cannabis sativa L. (Hemp) | Dry Root | Methylene (B1212753) Chloride Fraction | 17.25 mg/g of fraction | [2] |

| Cannabis sativa L. (Hemp) | Dry Root | Ethyl Acetate (B1210297) Fraction | 3.32 mg/g of fraction | [2] |

| Valsa mali | Culture Filtrate | Not Specified | Phytotoxic at 1 mg/mL | [7] |

Experimental Protocols for Isolation and Synthesis

Isolation of Ethyl p-Coumarate from Hemp Roots

This protocol is adapted from the methodology described by Oh et al. (2022)[2][3].

1. Extraction:

-

Dry powder of hemp roots (400 g) is mixed with 4 L of 70% aqueous ethanol.

-

The mixture is stored for 14 days at room temperature (approximately 25°C) with occasional mixing.

-

The filtrate is separated from the plant residue using vacuum filtration.

-

The filtrate is concentrated under reduced pressure to obtain the total extract.

2. Solvent Fractionation:

-

The total extract is dispersed in 200 mL of water.

-

This aqueous suspension is then subjected to liquid-liquid partitioning with an equal volume of methylene chloride. The methylene chloride layer is collected.

-

The remaining aqueous layer is then partitioned with 200 mL of ethyl acetate. The ethyl acetate layer is collected.

-

Each fraction (methylene chloride, ethyl acetate, and the remaining aqueous layer) is concentrated to dryness under reduced pressure. Ethyl p-coumarate is most abundant in the methylene chloride fraction.

3. Purification by Column Chromatography:

-

The methylene chloride fraction is subjected to silica (B1680970) gel column chromatography.

-

A step-wise gradient of hexane (B92381) and ethyl acetate is used as the mobile phase.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

A second round of silica gel column chromatography is performed on the enriched fractions using a different eluting solvent system for final purification.

Reactive Extraction of this compound from Biomass

This protocol is based on a patented method for extracting ferulates and coumarates from biomass, such as corn fiber[9].

1. Reaction Mixture Preparation:

-

Dried biomass (e.g., 225 g of corn fiber) is loaded into a stirred batch reactor with a solvent mixture.

-

The extraction solvent consists of 80-96 wt% ethanol and 4-20 wt% water.

-

A base catalyst, such as sodium hydroxide (B78521) (0.04M - 0.32M), is added to the mixture.

2. Reactive Extraction:

-

The reaction is typically carried out at a temperature between 120°C and 170°C.

-

The solvent to biomass ratio is maintained between 4:1 and 12:1.

-

The reaction time can range from 15 minutes to 12 hours.

3. Purification:

-

The resulting liquid product stream containing this compound is separated from the solid biomass.

-

Purification can be achieved through a combination of methods including microfiltration, ultrafiltration, nanofiltration, and chromatography (e.g., simulated moving bed chromatography).

Chemical Synthesis of Ethyl p-Coumarate

Ethyl p-coumarate can be synthesized via the esterification of p-coumaric acid[1][2][10].

1. Reaction Setup:

-

p-Coumaric acid (e.g., 7.0 g, 42.6 mmol) is dissolved in absolute ethanol (106 mL).

-

A catalytic amount of concentrated acid, such as hydrochloric acid (e.g., 8 drops) or sulfuric acid, is added to the mixture.

2. Reaction:

-

The solution is heated under reflux for several hours to drive the esterification to completion.

3. Workup and Purification:

-

The reaction mixture is cooled to room temperature.

-

The solvent is removed by evaporation under reduced pressure.

-

The crude product is redissolved in a solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the final product. Further purification can be achieved by recrystallization.

Visualizations: Biosynthesis and Isolation Workflow

General Phenylpropanoid Pathway Leading to Coumarin Biosynthesis

The biosynthesis of coumarins, including the precursor to this compound, originates from the phenylpropanoid pathway.

Caption: General biosynthetic pathway of coumarins and the formation of ethyl p-coumarate.

Experimental Workflow for Isolation from Hemp Roots

The following diagram illustrates the key steps in the isolation and purification of this compound from hemp roots.

Caption: Workflow for the isolation of ethyl p-coumarate from Cannabis sativa roots.

References

- 1. This compound|For Research Use [benchchem.com]

- 2. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evolution of Cinnamate/p-Coumarate Carboxyl Methyltransferases and Their Role in the Biosynthesis of Methylcinnamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. This compound | C11H12O3 | CID 676946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

biological activity of ethyl coumarate derivatives

An In-depth Technical Guide on the Biological Activity of Ethyl Coumarate Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an ester derivative of p-coumaric acid, and its related structures represent a versatile scaffold in medicinal chemistry. These compounds, readily synthesized through various chemical and enzymatic routes, exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. It details their antioxidant, anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting properties. Quantitative data from numerous studies are summarized in structured tables for comparative analysis. Furthermore, this guide outlines the detailed experimental protocols for key bioassays and visualizes critical synthesis workflows and biological pathways using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action.

Introduction to this compound Derivatives

Coumarins are a large class of naturally occurring benzopyrone compounds found widely in plants.[1] Their derivatives have attracted significant interest in pharmacology due to their diverse biological activities and favorable safety profiles.[2] Ethyl p-coumarate, a prominent derivative, is formed by the esterification of p-coumaric acid. This modification often enhances lipophilicity, which can improve bioavailability and potentiate biological effects compared to the parent acid.[3] The this compound scaffold serves as a valuable template for the synthesis of novel therapeutic agents, with research demonstrating potent activities including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] This guide delves into the core technical aspects of these derivatives, providing the detailed data and methodologies required for advanced research and development.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established chemical and enzymatic methods. The choice of method often depends on the desired derivative, yield, and environmental considerations.

Key Synthetic Pathways:

-

Fischer Esterification: This is the most direct method for synthesizing ethyl p-coumarate. It involves reacting p-coumaric acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), under reflux conditions.[7][8]

-

Knoevenagel-Doebner Condensation: This method is used for synthesizing coumarin-3-carboxylates. It typically involves the condensation of a 2-hydroxybenzaldehyde with diethyl malonate, often catalyzed by a weak base like piperidine (B6355638) or triethylamine.[6][9][10]

-

Chemo-Enzymatic Synthesis: This approach utilizes enzymes, such as lipases (e.g., Novozym 435), to catalyze the transesterification of an existing ester (like ethyl p-coumarate) with various fatty alcohols. This green chemistry approach can produce a library of alkyl p-coumarates with varying chain lengths.[7]

-

Other Modifications: Further derivatization can be achieved through reactions like alkylation, acetylation, nitration, and dihydroxylation of the coumarin (B35378) core to produce a wide range of analogues with potentially enhanced biological activities.[7][11]

Biological Activities and Mechanisms of Action

This compound derivatives have been extensively evaluated for a range of pharmacological effects. Their mechanism of action often involves the modulation of key enzymes and signaling pathways.

Enzyme Inhibition

A primary mechanism underlying the bioactivity of these derivatives is the inhibition of specific enzymes involved in disease pathology.

-

Aldose Reductase Inhibition: Ethyl p-coumarate is a potent inhibitor of aldose reductase, an enzyme implicated in the development of diabetic complications.[12] It exhibits strong, noncompetitive inhibition, suggesting potential therapeutic use in managing diabetes-related conditions.[13]

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. Ethyl p-coumarate effectively inhibits its activity, making it a candidate for use in cosmetic formulations for skin lightening and treating hyperpigmentation disorders.[12][13]

-

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: These enzymes are central to the inflammatory cascade. Various coumarin derivatives have been shown to inhibit 5-lipoxygenase (5-LOX) and cyclooxygenase (COX-1), highlighting their anti-inflammatory potential.[14][15][16]

Table 1: Enzyme Inhibitory Activity of this compound and Related Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ Value | Reference(s) |

|---|---|---|---|---|

| Ethyl p-coumarate | Aldose Reductase | Noncompetitive | IC₅₀: 1.92 μM; Kᵢ: 0.94 μM | [12][13] |

| Ethyl p-coumarate | Tyrosinase | Noncompetitive | IC₅₀: 4.89 μg/mL | [13] |

| 7-Substituted coumarin (Compound 12b) | 5-Lipoxygenase | Mixed/Noncompetitive | IC₅₀: 2.1 μM | [15] |

| 7-Substituted coumarin (Compound 12a) | 5-Lipoxygenase | - | IC₅₀: 2.8 μM | [15] |

| Coumarin | COX-1 | - | IC₅₀: 5.93 mM | [16] |

| Esculetin (related coumarin) | COX-1 | - | IC₅₀: 2.76 mM |[16] |

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a range of microbial pathogens, including fungi and bacteria.

-

Antifungal Activity: Ethyl p-coumarate is effective against the postharvest pathogen Alternaria alternata, with its mechanism involving the disruption of the fungal plasma membrane, leading to ion leakage and cell death.[12][17] Dihydroxylated derivatives have shown high potency against plant pathogenic fungi like Botrytis cinerea.[7]

-

Antibacterial Activity: Novel coumarin-based peptidomimetics and aminophosphonates have shown strong bactericidal effects at low concentrations against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with some compounds exhibiting higher activity than commonly used antibiotics.[2][18]

Table 2: Antimicrobial Activity of this compound and Related Derivatives

| Compound/Derivative | Target Organism | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| Ethyl p-coumarate (EpCA) | Alternaria alternata | IC₅₀ | 176.8 μg/mL | [12][17] |

| Coumarin Peptidomimetics | E. coli, S. aureus | MIC | 0.25 - 4.0 μM | [2] |

| Coumarin Aminophosphonates | S. aureus | MIC | 0.52 μM | [18] |

| Coumarin Derivative 9 | S. aureus | MIC / MBC | 4.88 / 9.76 µg/mL | [19] |

| Coumarin Derivative 9 | C. albicans | MIC / MBC | 9.77 / 78.13 µg/mL |[19] |

Anticancer Activity

The coumarin scaffold is a promising backbone for the development of anticancer agents. Derivatives have been shown to act on various cancer cell lines through multiple mechanisms.

-

Mechanisms of Action: The anticancer effects are often mediated through the induction of caspase-dependent apoptosis.[20] Other mechanisms include inhibiting protein kinases, down-regulating oncogene expression, and arresting the cell cycle.[21] Specific derivatives can also inhibit angiogenesis and overcome multi-drug resistance.[22]

-

Cell Line Activity: Coumarins have been used in the treatment of prostate cancer, renal cell carcinoma, and leukemia.[20] Synthetic derivatives, such as triphenylethylene-coumarin hybrids and platinum(IV) complexes, have demonstrated significant proliferation inhibition and induction of apoptosis in various cell lines including HeLa, A549 (lung), MCF-7 (breast), and SKOV-3 (ovarian).[22]

References

- 1. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological activities of synthetic coumarin derivatives [openscholar.dut.ac.za]

- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. acgpubs.org [acgpubs.org]

- 10. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Ethyl p-coumarate exerts antifungal activity in vitro and in vivo against fruit Alternaria alternata via membrane-targeted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jocpr.com [jocpr.com]

- 22. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of Ethyl Coumarate

Introduction: this compound, an ester of p-coumaric acid, is a naturally occurring phenolic compound found in various plants, including hemp (Cannabis sativa L.) roots.[1][2] It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, antifungal, and potential anticancer properties. This guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Anti-inflammatory and Antioxidant Mechanisms

This compound has demonstrated significant anti-inflammatory and antioxidant activities in preclinical models. These effects are primarily attributed to its ability to inhibit inflammatory mediators, reduce leukocyte migration, and mitigate oxidative stress.

Inhibition of Inflammatory Mediators and Leukocyte Migration

In vivo studies have shown that this compound significantly reduces inflammation. A key study demonstrated its effectiveness in carrageenan-induced paw edema and peritonitis models in mice. The compound was shown to inhibit the migration of neutrophils and total leukocytes to the site of inflammation. This is accompanied by a reduction in the levels of pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8), as well as myeloperoxidase (MPO), a marker of neutrophil infiltration.[3]

Modulation of Oxidative Stress Markers

This compound also exerts antioxidant effects by modulating key markers of oxidative stress. In an in vivo model of inflammation, treatment with this compound led to a significant decrease in nitrite (B80452) (NO₂⁻) and malondialdehyde (MDA) levels, which are indicators of nitric oxide production and lipid peroxidation, respectively. Concurrently, it was observed to affect the levels of glutathione (B108866) (GSH), a critical endogenous antioxidant.[3]

Quantitative Data on Anti-inflammatory and Antioxidant Effects

| Parameter | Model | Treatment | Dosage | % Inhibition / Effect | Reference |

| Paw Edema | Carrageenan-induced (Mice) | Ethyl p-coumarate | 50 mg/kg | Significant inhibition | [3] |

| Neutrophil Migration | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Significant reduction (p < 0.001) | [3] |

| Total Leukocyte Migration | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Significant reduction (p < 0.001) | [3] |

| Myeloperoxidase (MPO) | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Significant reduction (p < 0.01) | [3] |

| Interleukin-6 (IL-6) | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Significant reduction (p < 0.05) | [3] |

| Interleukin-8 (IL-8) | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Reduction (p < 0.5) | [3] |

| Nitrite (NO₂⁻) | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Significant reduction (p < 0.001) | [3] |

| Malondialdehyde (MDA) | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Reduction (p < 0.5) | [3] |

| Glutathione (GSH) | Carrageenan-induced peritonitis (Mice) | Ethyl p-coumarate | 50 mg/kg | Altered levels (p < 0.5) | [3] |

Experimental Protocols

-

Carrageenan-Induced Paw Edema: Swiss mice are administered ethyl p-coumarate (e.g., 50 mg/kg, p.o.). After a set time (e.g., 1 hour), an intraplantar injection of carrageenan (1%, 50 μl) is given into the right hind paw. Paw volume is measured using a plethysmometer at various time points post-injection.

-

Carrageenan-Induced Peritonitis: Mice are treated with ethyl p-coumarate. After 1 hour, carrageenan (500 μ g/cavity ) is injected intraperitoneally. After 4 hours, the animals are euthanized, and the peritoneal cavity is washed with saline. The peritoneal fluid is collected to count total and differential leukocytes. The supernatant is used for MPO, cytokine (IL-6, IL-8), nitrite, MDA, and GSH measurements using appropriate ELISA kits and biochemical assays.[3]

Signaling Pathway Visualization

Caption: Workflow for assessing the anti-inflammatory and antioxidant effects of this compound in a mouse model of peritonitis.

Antifungal Mechanism of Action

This compound exhibits notable antifungal activity, particularly against pathogens like Alternaria alternata. The primary mechanism of action is the disruption of the fungal plasma membrane.

Disruption of Plasma Membrane Integrity

Treatment with this compound leads to increased permeability of the fungal plasma membrane. This is evidenced by a significant leakage of intracellular components, including electrolytes, soluble proteins, and sugars. Furthermore, studies using propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, show increased uptake in this compound-treated fungal spores. Ultrastructural analysis confirms these findings, revealing distortion, shrinkage, and damage to the plasma membrane and overall morphology of the fungal cells.[4]

Induction of Oxidative Stress

In addition to direct membrane damage, this compound induces the formation of endogenous reactive oxygen species (ROS) within fungal spores. This leads to oxidative damage, as demonstrated by an increase in lipid peroxidation.[4]

Quantitative Data on Antifungal Effects

| Parameter | Organism | IC₅₀ | Effect | Reference |

| Mycelial Growth | Alternaria alternata | 176.8 μg/mL | Pronounced inhibition | [4] |

| Spore Germination | Alternaria alternata | - | Dose-dependent inhibition | [4] |

| Disease Development | Black spot rot in jujube fruit | 100 and 800 μg/mL | Significant reduction | [4] |

Experimental Protocols

-

Plasma Membrane Permeability Assay (Propidium Iodide Uptake): Fungal spores are incubated with various concentrations of this compound. Propidium iodide is then added to the suspension. The uptake of PI by the spores is quantified using flow cytometry or fluorescence microscopy, where an increase in fluorescence indicates compromised membrane integrity.[4][5][6]

-

Measurement of Intracellular Leakage: Fungal mycelia are treated with this compound. The culture medium is then collected, and the conductivity (for electrolytes) and concentrations of soluble proteins and sugars are measured to quantify the extent of leakage from the fungal cells.[4]

Signaling Pathway Visualization

Caption: this compound's antifungal action involves membrane disruption and oxidative stress, leading to cell death.

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes, which may contribute to its therapeutic potential.

Aldose Reductase Inhibition

Ethyl p-coumarate is a potent, noncompetitive inhibitor of aldose reductase.[7][8][9] This enzyme is implicated in the pathogenesis of diabetic complications. The inhibition is associated with conformational changes in the enzyme, including an increase in β-sheet content and a decrease in α-helix content and intrinsic fluorescence.[7][8][9]

Tyrosinase Inhibition

Ethyl p-coumarate also acts as a noncompetitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) synthesis.[9] Its inhibitory activity is significantly stronger than that of arbutin, a commonly used skin-lightening agent. The mechanism involves quenching the intrinsic fluorescence of tyrosinase and inducing a conformational change in the catalytic region, without interacting with the copper ions in the active site.[1][9]

Quantitative Data on Enzyme Inhibition

| Enzyme | IC₅₀ | Kᵢ | Inhibition Type | Reference |

| Aldose Reductase | 1.92 μM | 0.94 μM | Noncompetitive | [7][8] |

| Tyrosinase | 4.89 μg/mL | 1.83 μg/mL | Noncompetitive | [1][9] |

Experimental Protocols

-

Enzyme Kinetics (Aldose Reductase/Tyrosinase): The inhibitory effect of this compound on the respective enzyme is determined by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and inhibitor. The data are then plotted using Lineweaver-Burk or Dixon plots to determine the IC₅₀, Kᵢ, and the type of inhibition.[7][8][9]

-

Circular Dichroism (CD) Spectroscopy: To assess conformational changes in the enzyme upon inhibitor binding, CD spectra of the enzyme are recorded in the far-UV region in the presence and absence of this compound. Changes in the spectra indicate alterations in the secondary structure of the protein.[9]

Potential Anticancer Mechanisms

While direct studies on this compound are emerging, its structural similarity to p-coumaric acid suggests potential anticancer activities. p-Coumaric acid has been shown to inhibit the growth of various cancer cells, including melanoma and colon cancer cells, by inducing cell cycle arrest and apoptosis.[10][11] this compound and n-butyl p-coumarate have been shown to inhibit melanoma cell proliferation and induce cell cycle arrest at the S and G2/M phases.[11]

Quantitative Data on Anticancer Effects

| Cell Line | Compound | IC₅₀ | Effect | Reference |

| HCT-15 (Colon) | p-Coumaric acid | 1400 μmol/L | Antiproliferative | |

| HT-29 (Colon) | p-Coumaric acid | 1600 μmol/L | Antiproliferative | |

| SK-MEL-25 (Melanoma) | Ethyl p-coumarate | ~ 0.1 mM | Cell cycle arrest (S and G2/M) | [11] |

Experimental Protocols

-

Cell Viability Assay (MTT/SRB): Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is then assessed using assays like MTT or sulforhodamine B (SRB) to determine the IC₅₀ value.

-

Cell Cycle Analysis: Cells treated with this compound are harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11]

-

Apoptosis Assay (Caspase Activation): To determine if cell death occurs via apoptosis, treated cells can be assayed for the activation of key executioner caspases, such as caspase-3 and caspase-7, using commercially available kits that measure their enzymatic activity.[12][13][14]

Signaling Pathway Visualization

References

- 1. Nuclear import and export signals in control of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell Death of Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the inhibition of aldose reductase with p-coumaric acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate, commonly known as ethyl p-coumarate, is a naturally occurring phenolic compound found in various plant species, including industrial hemp (Cannabis sativa L.). As a derivative of p-coumaric acid, it has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological evaluation, with a focus on its potential applications in drug development. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of its quantitative biological activity. Furthermore, this guide elucidates the potential molecular mechanisms underlying its therapeutic effects, including the modulation of key signaling pathways.

Chemical Properties and Identification

Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate is a cinnamate (B1238496) ester with the following chemical structure:

IUPAC Name: ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]

Synonyms: Ethyl p-coumarate, Ethyl coumarate, (E)-Ethyl 3-(4-hydroxyphenyl)acrylate, p-Hydroxycinnamic acid ethyl ester

Molecular Formula: C₁₁H₁₂O₃

Molecular Weight: 192.21 g/mol

| Property | Value |

| CAS Number | 7362-39-2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 66-69 °C |

| Solubility | Soluble in ethanol (B145695), methanol, DMSO; slightly soluble in water |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.64 (d, J=16.0 Hz, 1H), 7.42 (d, J=8.6 Hz, 2H), 6.84 (d, J=8.6 Hz, 2H), 6.30 (d, J=16.0 Hz, 1H), 4.26 (q, J=7.1 Hz, 2H), 1.34 (t, J=7.1 Hz, 3H), 5.68 (s, 1H, -OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 167.4, 158.0, 144.6, 129.9, 127.0, 116.0, 115.5, 60.4, 14.4.

Synthesis of Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate can be synthesized through several methods, with Fischer esterification and Claisen-Schmidt condensation being the most common.

Fischer Esterification

This method involves the acid-catalyzed esterification of p-coumaric acid with ethanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-coumaric acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 equivalents), to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate.

Claisen-Schmidt Condensation

This method involves the base-catalyzed condensation of 4-hydroxybenzaldehyde (B117250) with ethyl acetate.

-

Base Preparation: Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, add a solution of 4-hydroxybenzaldehyde in ethanol.

-

Condensation: Cool the flask in an ice bath and add ethyl acetate to the dropping funnel. Add the ethyl acetate dropwise to the reaction mixture while stirring.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

-

Work-up: Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid (HCl) to neutralize the base.

-

Extraction: Extract the product with diethyl ether or ethyl acetate.

-

Drying and Concentration: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate exhibits a range of biological activities, including antifungal, tyrosinase inhibitory, and aldose reductase inhibitory effects.

| Biological Activity | Target Organism/Enzyme | Parameter | Value | Reference |

| Antifungal | Alternaria alternata | IC₅₀ | 176.8 µg/mL | [2] |

| Tyrosinase Inhibition | Mushroom Tyrosinase | IC₅₀ | 4.89 µg/mL | |

| Kᵢ | 1.83 µg/mL | |||

| Aldose Reductase Inhibition | Rat Lens Aldose Reductase | IC₅₀ | 1.92 µM | [2] |

| Kᵢ | 0.94 µM |

Experimental Protocols for Biological Assays

Antifungal Susceptibility Testing against Alternaria alternata

This protocol is based on the broth microdilution method.

-

Inoculum Preparation: Prepare a spore suspension of Alternaria alternata in sterile saline with 0.05% Tween 80 from a 7-day old culture grown on potato dextrose agar (B569324) (PDA). Adjust the spore concentration to 1-5 x 10⁴ spores/mL.

-

Compound Preparation: Prepare a stock solution of ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate in DMSO. Perform serial dilutions in RPMI-1640 medium to achieve the desired final concentrations.

-

Assay Setup: In a 96-well microtiter plate, add 100 µL of the compound dilutions to each well. Add 100 µL of the spore suspension to each well. Include a positive control (a known antifungal agent) and a negative control (medium with DMSO).

-

Incubation: Incubate the plates at 28-30°C for 48-72 hours.

-

Data Analysis: Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth. The IC₅₀ can be calculated by measuring the optical density at 600 nm and fitting the data to a dose-response curve.

Tyrosinase Inhibition Assay

This spectrophotometric assay measures the inhibition of L-DOPA oxidation by tyrosinase.

-

Reagent Preparation:

-

Phosphate (B84403) Buffer: 50 mM, pH 6.8.

-

Mushroom Tyrosinase: 1000 units/mL in phosphate buffer.

-

L-DOPA: 10 mM in phosphate buffer.

-

Test Compound: Stock solution in DMSO, with serial dilutions in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution to each well.

-

Include a positive control (e.g., kojic acid) and a negative control (buffer with DMSO).

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

-

-

Measurement: Immediately measure the increase in absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition and calculate the IC₅₀ value from the dose-response curve.

Aldose Reductase Inhibition Assay

This assay measures the decrease in NADPH absorbance during the reduction of DL-glyceraldehyde.

-

Reagent Preparation:

-

Phosphate Buffer: 0.067 M, pH 6.2.

-

NADPH: 0.1 mM in phosphate buffer.

-

DL-glyceraldehyde: 10 mM in phosphate buffer.

-

Aldose Reductase: Purified enzyme from rat lens or recombinant human enzyme.

-

Test Compound: Stock solution in DMSO, with serial dilutions in phosphate buffer.

-

-

Assay Procedure:

-

In a cuvette, mix the phosphate buffer, NADPH solution, enzyme solution, and the test compound at various concentrations.

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the DL-glyceraldehyde solution.

-

-

Measurement: Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption. Determine the percentage of inhibition and calculate the IC₅₀ and Kᵢ values.

Potential Mechanism of Action and Signaling Pathways

The biological activities of ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate are likely mediated through the modulation of several key signaling pathways. While direct studies on this specific compound are limited, the known effects of its parent compound, p-coumaric acid, and other structurally related phenolic compounds provide strong indications of its potential mechanisms.

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

Inflammatory responses are largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. P-coumaric acid has been shown to inhibit the activation of NF-κB and the phosphorylation of key MAPK proteins (ERK, JNK, and p38), leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). It is highly probable that ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate shares this anti-inflammatory mechanism.

Antifungal Mechanism

The antifungal activity of ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate against Alternaria alternata is attributed to its ability to disrupt the fungal cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Pharmacokinetics and Toxicology

There is limited information available on the in vivo pharmacokinetics and toxicology of ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate. However, studies on its parent compound, p-coumaric acid, suggest that it is well-absorbed and metabolized in the body. The acute toxicity of p-coumaric acid is reported to be low. Further in vivo studies are required to fully characterize the pharmacokinetic profile and safety of ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate.

Conclusion

Ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate is a promising natural compound with a range of biological activities that warrant further investigation for its potential therapeutic applications. Its antifungal, tyrosinase inhibitory, and aldose reductase inhibitory properties, coupled with its likely anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways, make it a valuable lead compound for drug development. The detailed protocols provided in this guide will facilitate further research into its synthesis, biological evaluation, and mechanism of action. Future studies should focus on in vivo efficacy, pharmacokinetics, and toxicology to fully assess its therapeutic potential.

References

Ethyl Coumarate: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl coumarate, a derivative of the naturally occurring phenolic compound p-coumaric acid, has emerged as a molecule of significant interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis through historically significant and modern methodologies. Furthermore, this document elucidates the compound's key biological activities, including its antifungal, tyrosinase inhibitory, and aldose reductase inhibitory properties. Detailed experimental protocols for its synthesis and quantitative data on its biological efficacy are presented to support further research and development efforts. Signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanisms of action and synthesis routes.

Discovery and History

The discovery of this compound is intrinsically linked to the broader history of coumarins and cinnamic acids. While a singular "discovery" of this compound is not well-documented, its existence can be inferred from the foundational work on these parent compounds in the 19th century.

The story begins with the isolation of coumarin (B35378) itself from the tonka bean in 1820.[1] A pivotal moment in coumarin chemistry was the first synthesis of coumarin in a laboratory by Sir William Henry Perkin in 1868.[1][2] This was achieved through what is now known as the Perkin reaction , an organic reaction used to make cinnamic acids and their derivatives.[2] The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[3]

Another cornerstone in coumarin synthesis is the Pechmann condensation , discovered by German chemist Hans von Pechmann in 1883.[4][5][6] This method involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions.[4][5]

The synthesis of cinnamic acid, the precursor to coumaric acid, was first described by Rainer Ludwig Claisen in 1890 through the reaction of ethyl acetate (B1210297) with benzaldehyde.[7] Cinnamic acid itself was first isolated in 1872.[8] Given that this compound is the ethyl ester of coumaric acid (a hydroxylated derivative of cinnamic acid), its synthesis would have been a logical and achievable step for organic chemists following the elucidation of these fundamental reactions. The first documented isolation of ethyl p-coumarate from a natural source, hemp roots, was reported more recently, highlighting its presence in the plant kingdom.[9]

Synthesis of this compound

The synthesis of this compound can be approached through several methods, primarily focusing on the esterification of p-coumaric acid or variations of classic coumarin syntheses.

Esterification of p-Coumaric Acid

A common and straightforward method for producing ethyl p-coumarate is the Fischer esterification of p-coumaric acid with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Ethyl p-Coumarate via Esterification [10]

-

Materials:

-

p-Coumaric acid (100 mg, 0.61 mmol)

-

Ethanol (10 mL, 170 mmol)

-

Sulfuric acid (0.1 mL, 1.9 mmol)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EA)

-

-

Procedure:

-

Dissolve p-coumaric acid in ethanol in a round-bottom flask.

-

Add sulfuric acid to the solution.

-

Reflux the reaction mixture at 70°C for 5 hours.

-

Monitor the completion of the reaction using silica (B1680970) gel thin-layer chromatography (TLC) with a 6:1 (v/v) mixture of hexane and ethyl acetate as the mobile phase.

-

After completion, neutralize the reaction mixture to pH 7.0 by adding a 5% aqueous NaHCO₃ solution.

-

Evaporate the solvent to dryness under reduced pressure.

-

The resulting crude product can be further purified by silica gel column chromatography.

-

Knoevenagel Condensation for Ethyl Coumarin-3-Carboxylate

For the synthesis of ethyl coumarin-3-carboxylate, a variation of the coumarin structure, the Knoevenagel condensation is a highly effective method. This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate.

Experimental Protocol: Synthesis of Ethyl 8-methoxycoumarin-3-carboxylate [11]

-

Materials:

-

o-Vanillin

-

Diethyl malonate

-

Triethylamine (B128534) (Et₃N)

-

95% Ethanol

-

-

Procedure:

-

Combine o-vanillin and diethyl malonate in a flask.

-

Add triethylamine as a base to catalyze the reaction.

-

Allow the reaction to proceed for 2 days in a refrigerator.

-

Collect the resulting solid product via vacuum filtration.

-

Recrystallize the solid from heated 95% ethanol by cooling in a refrigerator for 3 days.

-

Collect the purified crystals by vacuum filtration and air dry.

-

Biological Activities and Mechanisms of Action

Ethyl p-coumarate has demonstrated a range of promising biological activities, making it a candidate for further investigation in drug development.

Antifungal Activity

Ethyl p-coumarate exhibits significant antifungal properties. Studies have shown its efficacy against various fungal pathogens, including Alternaria alternata, a common postharvest pathogen in fruits.[12]

Mechanism of Action: The primary antifungal mechanism of ethyl p-coumarate is the disruption of the fungal plasma membrane.[12] This leads to increased membrane permeability, causing leakage of essential intracellular components such as electrolytes, soluble proteins, and sugars. The loss of membrane integrity ultimately results in oxidative damage and cell death.[12]

Quantitative Data: Antifungal Activity of Ethyl p-Coumarate

| Fungal Species | Activity Metric | Value | Reference |

| Alternaria alternata | IC₅₀ (mycelial growth) | 176.8 µg/mL | [12] |

| Candida albicans (Coumarin) | Apoptosis Induction | Observed | [13][14] |

Tyrosinase Inhibition

Ethyl p-coumarate has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[7] This property makes it a valuable compound for applications in cosmetics and treatments for hyperpigmentation disorders.

Mechanism of Action: Ethyl p-coumarate acts as a noncompetitive inhibitor of tyrosinase.[7] It does not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change in the enzyme's structure. This alteration reduces the enzyme's catalytic efficiency without affecting the binding of the substrate (L-tyrosine).[7]

Quantitative Data: Tyrosinase Inhibitory Activity of Ethyl p-Coumarate

| Metric | Value | Reference |

| IC₅₀ | 4.89 µg/mL | [7][15][16] |

| Kᵢ | 1.83 µg/mL | [17] |

| Inhibition Type | Noncompetitive | [7][17] |

Aldose Reductase Inhibition

Ethyl p-coumarate is a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, ethyl p-coumarate has the potential to mitigate the long-term damage associated with diabetes.

Mechanism of Action: The inhibition of aldose reductase by ethyl p-coumarate is also noncompetitive. The polyol pathway, in which aldose reductase is the first and rate-limiting enzyme, converts glucose to sorbitol.[3] In hyperglycemic conditions, the overactivation of this pathway leads to the accumulation of sorbitol, causing osmotic stress and subsequent cellular damage in tissues such as the lens, nerves, and kidneys.[3] Ethyl p-coumarate binds to aldose reductase at anionic, hydrophobic, and selective pockets, distinct from the active site, thereby preventing the reduction of glucose to sorbitol.

Quantitative Data: Aldose Reductase Inhibitory Activity of Ethyl p-Coumarate

| Metric | Value | Reference |

| IC₅₀ | 1.92 µM | |

| Kᵢ | 0.94 µM | |

| Inhibition Type | Noncompetitive |

Conclusion and Future Directions

This compound, particularly the p-isomer, is a versatile compound with a rich chemical history rooted in the foundational discoveries of coumarin and cinnamic acid synthesis. Modern synthetic methods allow for its efficient production, enabling detailed investigation of its biological properties. The demonstrated antifungal, tyrosinase inhibitory, and aldose reductase inhibitory activities, supported by quantitative data and mechanistic understanding, position this compound as a promising lead compound for the development of new therapeutics and cosmeceuticals. Further research is warranted to explore its full therapeutic potential, including in vivo efficacy, safety profiling, and the development of derivatives with enhanced activity and specificity. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the applications of this compelling molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Untitled Document [ucl.ac.uk]

- 7. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 8. acs.org [acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Noncompetitive Inhibition | Definition, Graphs & Examples - Lesson | Study.com [study.com]

- 11. US6054607A - Process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. researchgate.net [researchgate.net]

- 14. jackwestin.com [jackwestin.com]

- 15. Alterations in Mycelial Morphology and Flow Cytometry Assessment of Membrane Integrity of Ganoderma boninense Stressed by Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of Ethyl Coumarate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl coumarate (ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate), a phenolic compound of interest in various research fields, including natural product chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound (700 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2', 6' | 7.42 | d | 8.4 |

| 3', 5' | 6.84 | d | 8.4 |

| 7 | 7.63 | d | 15.9 |

| 8 | 6.30 | d | 15.9 |

| OCH₂CH₃ | 4.25 | q | 7.1 |

| OCH₂CH₃ | 1.33 | t | 7.1 |

| OH | 5.70 | s | - |

d: doublet, t: triplet, q: quartet, s: singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound (175 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity |

| 1' | 127.0 | s |

| 2', 6' | 130.0 | d |

| 3', 5' | 115.8 | d |

| 4' | 157.7 | s |

| 7 | 144.5 | d |

| 8 | 115.5 | d |

| 9 (C=O) | 167.4 | s |

| OCH₂CH₃ | 60.4 | t |

| OCH₂CH₃ | 14.4 | q |

s: singlet, d: doublet, t: triplet, q: quartet

Experimental Protocol: NMR Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectra were acquired on a Bruker Ascend III 700 spectrometer operating at 700 MHz for ¹H and 175 MHz for ¹³C.[1] The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard.[1] The assignments were confirmed by two-dimensional NMR techniques, including ¹H-¹H Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic peaks corresponding to its phenolic hydroxyl, ester, and aromatic functionalities.

Data Presentation

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380 | Strong, Broad | O-H stretch (phenolic) |

| ~3030 | Medium | C-H stretch (aromatic and vinylic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1630 | Strong | C=C stretch (vinylic) |

| ~1605, 1515 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1270 | Strong | C-O stretch (ester) |

| ~1170 | Strong | C-O stretch (phenol) |

| ~980 | Strong | =C-H bend (trans-vinylic) |

| ~835 | Strong | C-H bend (para-disubstituted aromatic) |

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocol: IR Spectroscopy

A Fourier-transform infrared (FT-IR) spectrum can be obtained using a spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector. The sample can be prepared as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a spectrum can be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Data Presentation

Table 4: Mass Spectrometry Data (GC-MS) for this compound

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular ion) |

| 147 | [M - OCH₂CH₃]⁺ |

| 119 | [M - COOCH₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ |

| 65 | [C₅H₅]⁺ |

Experimental Protocol: Mass Spectrometry

Mass spectral data can be acquired using a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The sample, dissolved in a suitable solvent like ethyl acetate, is injected into the GC. The oven temperature is programmed to increase gradually to ensure the separation of the compound. Helium is typically used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is obtained by scanning a mass range of, for example, 40-500 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a pure compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility of Ethyl Coumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl coumarate in various solvents. Due to the limited availability of direct quantitative data for this compound, this document also includes data for the structurally similar methyl p-coumarate to provide valuable context and guidance for experimental design.

Introduction to this compound

This compound, the ethyl ester of p-coumaric acid, is a phenolic compound of interest in various scientific fields, including natural product chemistry and agricultural science. Its biological activities, such as potential antifungal properties, make it a relevant molecule for research and development. A thorough understanding of its solubility is critical for its extraction, purification, formulation, and application in experimental and industrial settings.

Qualitative Solubility Profile of this compound

This compound is generally characterized as a crystalline powder with a light yellow to light brown color. Based on available data, its qualitative solubility in common laboratory solvents is summarized below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] |

| Water | Slightly soluble[2] |

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound across a range of solvents and temperatures is not extensively available in published literature. However, some specific data points and predicted values have been identified.

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (520.26 mM) | Experimental |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 55 mg/mL (286.15 mM)[3] | Experimental |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 38 mg/mL (197.7 mM) | Experimental |

| Water | 25 (Predicted) | 1.08 g/L[2] | Predicted |

Note: The varying solubility values in DMSO may be attributed to different experimental conditions or sample purities from different suppliers.

Solubility Data of Methyl p-Coumarate as a Proxy

To provide a more comprehensive understanding of the solubility behavior of coumaric acid esters, the following table presents experimental data for methyl p-coumarate in several organic solvents at various temperatures. It is important to note that while the trend in solubility is expected to be similar, this compound may exhibit slightly different solubility values.

Table 3: Experimental Solubility of Methyl p-Coumarate in Organic Solvents [4][5]

| Solvent | Temperature (K) | Solubility (Mole Fraction, x10³) |

| tert-Butanol | 303.15 | 11.5 |

| 309.15 | 15.2 | |

| 315.15 | 20.1 | |

| 321.15 | 26.5 | |

| tert-Pentanol | 303.15 | 18.2 |

| 309.15 | 24.1 | |

| 315.15 | 31.8 | |

| 321.15 | 41.9 | |

| Ethyl Acetate | 303.15 | 10.8 |

| 309.15 | 14.3 | |

| 315.15 | 18.9 | |

| 321.15 | 24.9 | |

| n-Hexane | 303.15 | 0.08 |

| 309.15 | 0.11 | |

| 315.15 | 0.15 | |

| 321.15 | 0.20 |

Experimental Protocols

This section details common methodologies for the synthesis of this compound and the determination of solubility.

Synthesis of this compound via Fischer Esterification

A prevalent method for synthesizing this compound is the Fischer esterification of p-coumaric acid.

Materials:

-

p-Coumaric acid

-

Absolute ethanol (B145695)

-

Concentrated sulfuric acid or hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure: [6]

-

Dissolve p-coumaric acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

-

Reflux the reaction mixture for several hours (e.g., 5 hours at 70°C)[6]. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted p-coumaric acid.

-

Subsequently, wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

General Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (purified)

-

Selected solvent

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a shaking incubator or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-72 hours).

-

After reaching equilibrium, cease agitation and allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow for Synthesis and Purification of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.

References

- 1. p-Coumaric acid ethyl ester | 7362-39-2 [chemicalbook.com]

- 2. Showing Compound p-Coumaric acid ethyl ester (FDB000258) - FooDB [foodb.ca]

- 3. p-Coumaric Acid Ethyl Ester | Drug Metabolite | TargetMol [targetmol.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Potential Therapeutic Applications of Ethyl Coumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl coumarate, an ester derivative of p-coumaric acid, is a naturally occurring phenolic compound found in various plants. Emerging research has highlighted its diverse pharmacological properties, suggesting significant potential for therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivities, focusing on its anti-inflammatory, antioxidant, anticancer, and antifungal effects. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways and mechanisms of action to facilitate further research and drug development efforts in this area.

Core Therapeutic Areas and Quantitative Bioactivity Data

This compound has demonstrated promising activity across several therapeutic areas. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay | Concentration | Effect | Citation |

| B16-F10 (Murine Melanoma) | LDH Release | >0.1 mM | Significant cytotoxic effect | [1] |

| B16-F10 (Murine Melanoma) | Cell Viability | Starting from 0.06 mM | Decrease in viable cells | [1] |

| B16-F10 (Murine Melanoma) | Cell Cycle Analysis | 0.1 mM | Cell cycle arrest at G0/G1 phase | [1][2] |

| SK-MEL-25 (Human Melanoma) | LDH Release | 0.5 and 1.0 mM | Significant cytotoxic effect | [1] |

| SK-MEL-25 (Human Melanoma) | Cell Cycle Analysis | 0.1 mM | Cell cycle arrest at S and G2/M phases | [3] |

| Cholangiocarcinoma Cells | Cytotoxicity | - | Low to moderate cytotoxic activity | [4] |

Table 2: Anti-inflammatory and Antioxidant Activity of this compound

| Model | Parameter | Treatment | Outcome | p-value | Citation |

| Carrageenan-induced paw edema (Swiss mice) | Paw edema | Ethyl p-coumarate | Significant inhibition | - | [5][6][7] |

| Carrageenan-induced peritonitis (Swiss mice) | Neutrophil migration | Ethyl p-coumarate | Significant inhibition | p < 0.001 | [5] |

| Carrageenan-induced peritonitis (Swiss mice) | Total leukocyte migration | Ethyl p-coumarate | Significant inhibition | p < 0.001 | [5] |

| Carrageenan-induced peritonitis (Swiss mice) | Myeloperoxidase (MPO) | Ethyl p-coumarate | Significant inhibition | p < 0.01 | [5] |

| Carrageenan-induced peritonitis (Swiss mice) | Interleukin-6 (IL-6) | Ethyl p-coumarate | Significant inhibition | p < 0.05 | [5] |

| Carrageenan-induced peritonitis (Swiss mice) | Interleukin-8 (IL-8) | Ethyl p-coumarate | Significant inhibition | p < 0.5 | [5] |

| Carrageenan-induced peritonitis (Swiss mice) | Nitrite (NO2-) | Ethyl p-coumarate | Significant reduction | p < 0.001 | [5] |

| Carrageenan-induced peritonitis (Swiss mice) | Malondialdehyde (MDA) | Ethyl p-coumarate | Significant reduction | p < 0.5 | [5] |

| Carrageenan-induced peritonitis (Swiss mice) | Glutathione (GSH) | Ethyl p-coumarate | Significant increase | p < 0.5 | [5] |

Table 3: Antifungal and Enzyme Inhibitory Activity of this compound

| Target | Assay | IC50 / MIC | Citation |

| Alternaria alternata | Mycelial growth inhibition | 176.8 µg/mL (IC50) | [8] |

| Mushroom Tyrosinase | Enzyme inhibition | 4.89 µg/mL (IC50) | [8] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with various cellular signaling pathways. The following diagrams illustrate the proposed mechanisms.

Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.

Caption: Anticancer Mechanisms of this compound.

Caption: Antioxidant Mechanism of this compound.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the study of this compound's therapeutic applications.

Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

-

Male Swiss mice or Wistar rats

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

-

Oral gavage needles

-

Syringes and needles for subplantar injection

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Administer this compound or the vehicle orally to the respective groups of animals. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

-

After a specific period (e.g., 1 hour) following the administration of the test substance, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Target cancer cell line (e.g., B16-F10, SK-MEL-25)

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

-

Incubate the plate for the desired time period (e.g., 24 or 48 hours).

-

After incubation, carefully transfer a specific volume of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.

CFSE Cell Proliferation Assay

Objective: To determine the effect of this compound on cell proliferation.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Flow cytometer

Procedure:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS containing CFSE at a final concentration of 1-5 µM.

-

Incubate the cells with CFSE for 10-15 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium to remove any unbound CFSE.

-

Seed the CFSE-labeled cells into culture plates.

-

Treat the cells with different concentrations of this compound or vehicle.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

At each time point, harvest the cells, wash with PBS, and resuspend in flow cytometry buffer.

-

Analyze the CFSE fluorescence intensity of the cells using a flow cytometer. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the visualization of different generations of proliferating cells.

DAPI Staining for Cell Cycle Analysis

Objective: To analyze the effect of this compound on the cell cycle distribution.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

DAPI (4',6-diamidino-2-phenylindole) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cells in culture plates and allow them to attach.

-

Treat the cells with this compound or vehicle for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash them with PBS to remove the ethanol.

-

Resuspend the cells in DAPI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry. The intensity of DAPI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the clonogenic survival of cancer cells.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound

-

6-well culture plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle for a specified period (e.g., 24 hours).

-

Remove the treatment medium and replace it with fresh complete medium.

-

Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Wash the plates with PBS.

-

Fix the colonies with a suitable fixative (e.g., methanol) for 15 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment group compared to the vehicle control.

Conclusion and Future Directions